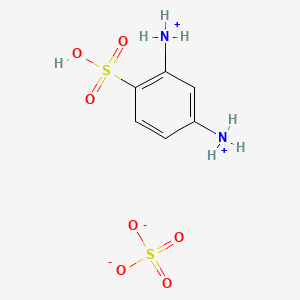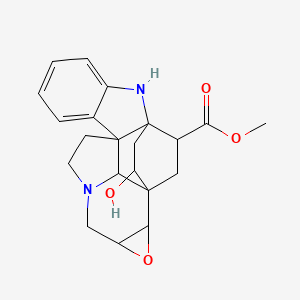
19-Hydroxyvenalstonidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroxyvenalstonidine is an indole alkaloid derived from the Melodinus genus, specifically from Melodinus reticulatus . This compound is part of a broader class of natural products known for their diverse structures and significant biological activities. Indole alkaloids, including this compound, have been extensively studied for their medicinal properties, particularly in traditional Chinese medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxyvenalstonidine involves several steps, starting from simpler indole alkaloids. The process typically includes hydroxylation reactions, which introduce the hydroxyl group at the 19th position of the molecule. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods can be optimized to enhance the production efficiency and scalability, making the compound more accessible for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: 19-Hydroxyvenalstonidine undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, altering the compound’s properties.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halogens or amines
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce simpler hydrocarbons .
Applications De Recherche Scientifique
19-Hydroxyvenalstonidine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of indole alkaloids.
Mécanisme D'action
The mechanism of action of 19-Hydroxyvenalstonidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may interact with cellular signaling pathways involved in inflammation and immune response, thereby exerting its anti-inflammatory and immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Venalstonine: Another indole alkaloid from the Melodinus genus, known for its cytotoxic properties.
Bis-19β-hydroxyvenalstonidine: A bisindole alkaloid with similar structural features but distinct biological activities.
Melosuavine C: Another related compound with notable anti-inflammatory effects.
Uniqueness: 19-Hydroxyvenalstonidine stands out due to its specific hydroxylation at the 19th position, which imparts unique chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other indole alkaloids .
Propriétés
Numéro CAS |
87387-67-5 |
|---|---|
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
methyl 20-hydroxy-3-oxa-6,16-diazaheptacyclo[15.2.2.11,6.02,4.09,17.010,15.09,22]docosa-10,12,14-triene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-26-17(25)12-8-19-15(24)9-21(12)20(11-4-2-3-5-13(11)22-21)6-7-23(18(19)20)10-14-16(19)27-14/h2-5,12,14-16,18,22,24H,6-10H2,1H3 |
Clé InChI |
HNUOJNHAJOCKBT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC23C(CC14C5(C2N(CC5)CC6C3O6)C7=CC=CC=C7N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


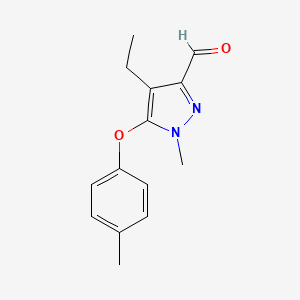

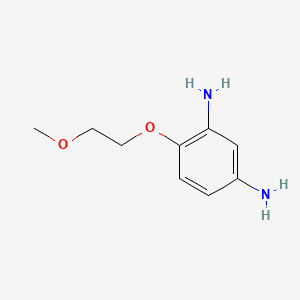

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
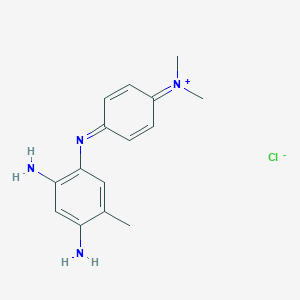
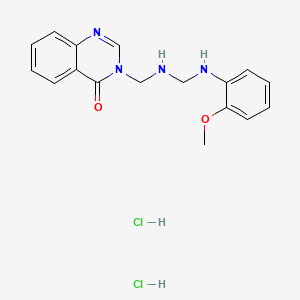
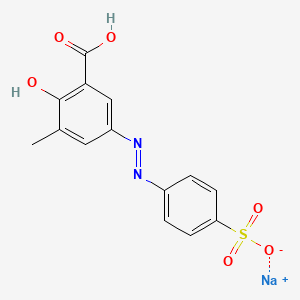
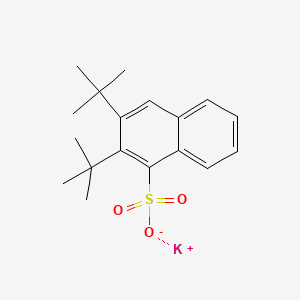
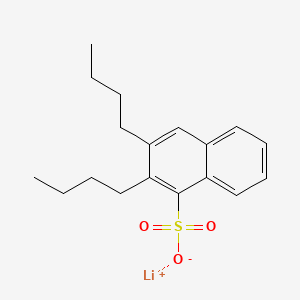

![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
